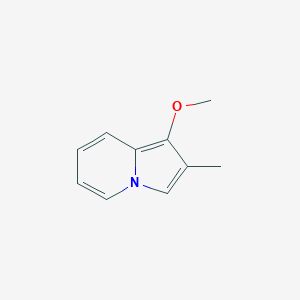

1-Methoxy-2-methylindolizine

Description

BenchChem offers high-quality 1-Methoxy-2-methylindolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-2-methylindolizine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-7-11-6-4-3-5-9(11)10(8)12-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRWNGIEWYSHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462208 | |

| Record name | 1-methoxy-2-methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610766-99-9 | |

| Record name | 1-methoxy-2-methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1-Methoxy-2-methylindolizine

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-methoxy-2-methylindolizine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from closely related indolizine analogues. The guide covers the structure and significance of the indolizine scaffold, plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel indolizine derivatives.

The Indolizine Scaffold: A Privileged Heterocycle

Indolizine is a bicyclic aromatic N-fused heterocycle, consisting of a pyridine ring fused to a pyrrole ring.[1] It is an isomer of the more commonly known indole and is considered a 10-π electron aromatic system.[1] The unique electronic structure and planar nature of the indolizine core have made it a valuable scaffold in the design of novel therapeutic agents and functional materials.[2][3] Derivatives of indolizine have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[4][5][6] The methoxy group, a common substituent in many bioactive natural products and synthetic drugs, is known to modulate the electronic and steric properties of a molecule, often enhancing its biological efficacy.[4]

Synthesis and Chemical Reactivity

General Synthetic Strategies for the Indolizine Core

The construction of the indolizine skeleton can be achieved through several established synthetic methodologies. The most common approaches include the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[7][8]

-

Tschitschibabin Reaction : This method typically involves the reaction of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[7]

-

1,3-Dipolar Cycloaddition : This versatile approach involves the reaction of a pyridinium ylide with a dipolarophile, such as an activated alkyne or alkene, to construct the five-membered ring of the indolizine system.[2][9] This method is particularly useful for introducing a variety of substituents onto the indolizine core.[2]

Caption: Common synthetic routes to the indolizine scaffold.

Plausible Synthesis of 1-Methoxy-2-methylindolizine

A plausible synthetic route to 1-methoxy-2-methylindolizine could involve a variation of the Tschitschibabin reaction. The synthesis would likely commence with a suitably substituted pyridine precursor, which upon reaction with an appropriate carbonyl compound and subsequent cyclization, would yield the target molecule.

Proposed Synthetic Protocol:

-

Formation of the Pyridinium Salt : Reaction of 2-methylpyridine with a methoxy-substituted α-halo ketone in an appropriate solvent like acetone or acetonitrile.

-

Generation of the Ylide and Cyclization : Treatment of the resulting pyridinium salt with a base, such as sodium bicarbonate or triethylamine, to generate the pyridinium ylide in situ.

-

Intramolecular Cyclization and Aromatization : The ylide undergoes an intramolecular aldol-type condensation, followed by dehydration to form the aromatic indolizine ring.

-

Purification : The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Caption: Hypothesized synthesis of 1-methoxy-2-methylindolizine.

Chemical Reactivity

The indolizine nucleus is electron-rich and generally undergoes electrophilic substitution reactions, with a preference for the 3- and 1-positions of the five-membered ring.[10][11] The presence of the electron-donating methoxy group at the 1-position and the methyl group at the 2-position is expected to further activate the ring towards electrophilic attack. Conversely, the indolizine system is generally resistant to nucleophilic attack.[10]

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Predicted Spectroscopic Data

The spectroscopic characterization of 1-methoxy-2-methylindolizine would provide crucial information for its structural elucidation.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indolizine core, a singlet for the methoxy group protons (likely around 3.8-4.2 ppm), and a singlet for the methyl group protons (likely around 2.2-2.6 ppm).[4] The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

-

¹³C NMR : The carbon NMR spectrum would display signals for all ten carbon atoms. The carbon of the methoxy group would appear around 55-60 ppm, and the methyl carbon would be in the upfield region. The aromatic carbons would resonate in the downfield region, with their chemical shifts indicating the electron density at each position.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group (typically in the 1250-1000 cm⁻¹ region).[4]

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 161.20).[4] Fragmentation patterns would be characteristic of the indolizine ring and its substituents.

Potential Biological and Pharmacological Activities

The indolizine scaffold is a well-established pharmacophore with a broad range of biological activities.[4][5] The introduction of a methoxy group can further enhance the therapeutic potential of the molecule.

-

Anticancer Activity : Many indolizine derivatives have demonstrated significant anticancer properties by targeting various cellular pathways, including the inhibition of tubulin polymerization and EGFR signaling.[5] The presence of a methoxy group on the indolizine ring has been associated with potent anticancer effects.[5]

-

Anti-inflammatory and Analgesic Effects : Substituted indolizines have been investigated for their anti-inflammatory and analgesic activities.[4]

-

Antioxidant Properties : The electron-rich nature of the indolizine ring suggests that its derivatives may possess antioxidant capabilities.[1] Methoxy-substituted aromatic compounds are known to exhibit antioxidant activity.[6]

-

Antimicrobial and Antiviral Activities : Various indolizine analogues have shown promising activity against a range of microbial and viral pathogens.[2][4]

Conclusion

1-Methoxy-2-methylindolizine represents a promising, yet underexplored, heterocyclic compound. Based on the established chemistry of the indolizine scaffold, it is anticipated that this molecule can be synthesized through well-known methodologies and will possess interesting physicochemical and biological properties. The insights provided in this guide, although largely predictive, are grounded in the extensive literature on related compounds and are intended to stimulate further experimental investigation into the synthesis, characterization, and therapeutic potential of this and other novel indolizine derivatives.

References

-

Błaszczyk, M., & Dąbrowski, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6172-6202. [Link]

-

Sharma, S., & Kumar, A. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 81–89. [Link]

-

Venugopala, K. N., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLoS ONE, 14(6), e0217548. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

-

Iancu, M., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 28(17), 6345. [Link]

-

Raju, R., et al. (2022). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 70(4), 1-10. [Link]

-

Sharma, S., & Kumar, A. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 81–89. [Link]

-

PubChem. (n.d.). Indolizine. National Center for Biotechnology Information. [Link]

-

Sharma, S., & Kumar, A. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 81–89. [Link]

-

Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold.pdf. [Link]

-

Da Settimo, A., et al. (2000). New aromatase inhibitors. Synthesis and biological activity of aryl-substituted pyrrolizine and indolizine derivatives. Journal of Medicinal Chemistry, 43(16), 3164-3174. [Link]

-

Hui, J., et al. (2022). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 20(38), 7536-7553. [Link]

-

Wang, X., et al. (2020). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. The Journal of Organic Chemistry, 85(9), 5894–5903. [Link]

Sources

- 1. ijettjournal.org [ijettjournal.org]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Indolizine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jbclinpharm.org [jbclinpharm.org]

- 11. jbclinpharm.org [jbclinpharm.org]

An In-Depth Technical Guide to the Putative Novel Heterocycle: 1-Methoxy-2-methylindolizine

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive theoretical framework for the discovery and history of 1-Methoxy-2-methylindolizine. As this specific molecule is not described in the current scientific literature, this document will serve as a foundational whitepaper, postulating its synthesis, characterization, and potential biological significance based on established principles of organic chemistry and medicinal chemistry of related indolizine scaffolds.

Introduction: The Indolizine Scaffold - A Privileged Heterocycle

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, is an isomer of indole and has garnered significant attention in the fields of medicinal chemistry and materials science.[1] The indolizine nucleus is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The unique electronic properties of the indolizine ring system also make it a valuable component in the development of fluorescent probes and organic electronic materials.[1] The continued exploration of novel indolizine derivatives is therefore a promising avenue for the discovery of new therapeutic agents and functional materials.

Postulated Discovery and Synthetic Strategies

While the specific discovery of 1-Methoxy-2-methylindolizine has not been documented, its synthesis can be envisioned through several established methodologies for indolizine ring formation. The choice of synthetic route would be critical in achieving the desired 1-methoxy and 2-methyl substitution pattern. Two plausible strategies are detailed below.

Strategy 1: 1,3-Dipolar Cycloaddition Approach

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the pyrrole ring of the indolizine system.[4][5] This approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.

Conceptual Workflow:

Figure 1: Proposed 1,3-dipolar cycloaddition pathway.

Detailed Experimental Protocol (Proposed):

-

Synthesis of the Pyridinium Salt:

-

To a solution of 2-chloropyridine (1.0 eq) in anhydrous acetonitrile, add methyl bromoacetate (1.1 eq).

-

Stir the mixture at reflux for 24 hours.

-

Cool the reaction to room temperature and collect the resulting precipitate by filtration. Wash with cold diethyl ether and dry under vacuum to yield the pyridinium salt.

-

Causality: The quaternization of the pyridine nitrogen with an α-haloester is a standard procedure to generate the precursor for the ylide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

-

-

In Situ Generation of the Pyridinium Ylide and Cycloaddition:

-

Suspend the pyridinium salt (1.0 eq) and 1-methoxypropyne (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C under an inert atmosphere (e.g., Argon).

-

Add triethylamine (1.5 eq) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 48 hours.

-

Causality: Triethylamine acts as a base to deprotonate the α-carbon of the ester, generating the pyridinium ylide in situ. The ylide then undergoes a [3+2] cycloaddition with the electron-rich alkyne, 1-methoxypropyne. The regioselectivity is predicted to favor the desired isomer due to electronic and steric factors, though this would require experimental verification.

-

-

Oxidative Aromatization and Purification:

-

To the reaction mixture, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) and continue stirring at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound, 1-Methoxy-2-methylindolizine.

-

Causality: The initial cycloadduct is a dihydropyrrolo[1,2-a]pyridine which requires oxidation to form the aromatic indolizine ring. DDQ is a common and effective oxidizing agent for this purpose.

-

Strategy 2: Modified Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a classic method for indolizine synthesis, typically involving the reaction of a 2-alkylpyridine with an α-halocarbonyl compound, followed by base-induced cyclization.[6][7] A modification of this approach could be employed to construct the target molecule.

Conceptual Workflow:

Figure 2: Proposed modified Tschitschibabin synthesis pathway.

Detailed Experimental Protocol (Proposed):

-

Synthesis of 1-Bromo-1-methoxyacetone: This starting material is not commercially available and would need to be synthesized, for example, by bromination of methoxyacetone.

-

Quaternization of 2-Methylpyridine:

-

Dissolve 2-methylpyridine (1.0 eq) in anhydrous acetone.

-

Add a solution of 1-bromo-1-methoxyacetone (1.1 eq) in acetone dropwise at room temperature.

-

Stir the mixture at room temperature for 24 hours.

-

The resulting pyridinium salt precipitate can be collected by filtration, washed with cold acetone, and dried.

-

Causality: The nucleophilic nitrogen of 2-methylpyridine attacks the electrophilic carbon bearing the bromine atom to form the quaternary pyridinium salt.

-

-

Base-Induced Cyclization and Aromatization:

-

Suspend the pyridinium salt (1.0 eq) in a mixture of water and ethanol.

-

Add sodium bicarbonate (3.0 eq) portion-wise with vigorous stirring.

-

Heat the mixture to reflux for 6 hours.

-

Causality: The base facilitates the deprotonation of the methyl group on the pyridine ring, which then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular aldol-type condensation. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of the aromatic indolizine ring.

-

-

Work-up and Purification:

-

After cooling, extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-Methoxy-2-methylindolizine.

-

Predicted Physicochemical and Spectroscopic Data

As 1-Methoxy-2-methylindolizine is a novel compound, no experimental data is available. However, based on the analysis of structurally similar compounds, the following characteristics can be predicted.[8][9]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Predicted Spectroscopic Data:

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indolizine core, a singlet for the methoxy group, and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group at the 1-position.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic nature of the bicyclic system and the presence of the methoxy and methyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the aromatic rings, and a strong C-O stretching band for the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 161. Fragmentation patterns would likely involve the loss of the methyl and methoxy groups.

Potential Biological Activity and Applications in Drug Development

The indolizine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2]

-

Anticancer Potential: Many substituted indolizines have demonstrated significant anticancer activity.[3] The introduction of a methoxy group can modulate the electronic and lipophilic properties of a molecule, potentially enhancing its interaction with biological targets.

-

Anti-inflammatory Activity: Certain indolizine derivatives have shown promising anti-inflammatory effects.[2]

-

Enzyme Inhibition: The indolizine core can serve as a scaffold for the design of inhibitors for various enzymes.[2]

The specific biological profile of 1-Methoxy-2-methylindolizine would need to be determined through in vitro and in vivo screening. However, based on the known activities of related compounds, it represents a novel and promising candidate for further investigation in drug discovery programs.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the novel compound 1-Methoxy-2-methylindolizine. While its existence is currently hypothetical, plausible and detailed synthetic routes have been proposed based on well-established synthetic methodologies for the indolizine core. Furthermore, predictions of its physicochemical and spectroscopic properties have been made by analogy to known indolizine derivatives. The potential for this molecule to exhibit interesting biological activities, given the pharmacological importance of the indolizine scaffold, warrants its synthesis and subsequent biological evaluation. This document serves as a roadmap for researchers interested in exploring this new chemical entity and its potential applications in science and medicine.

References

- Babaev, E. V., Torocheshnikov, V. N., & Bobrovskii, S. I. (1995). NMR SPECTRA OF INDOLIZINES AND THEIR o COMPLEXES. Chemistry of Heterocyclic Compounds, 31(9), 1031-1043.

- Furdui, B., Mangalagiu, I. I., & Antoci, V. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378.

- Gulea, M., & Danac, R. (2013). Synthesis and Spectroscopic Properties of Novel Indolizines and Azaindolizines. Revue Roumaine de Chimie, 58(11-12), 929-936.

- Mondal, S., & Padmashali, B. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 130-138.

- Nicoletti, M., & Gallo, B. (2014). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Reaction. The Journal of Organic Chemistry, 79(18), 8688-8696.

- Pandey, J., & Tiwari, V. K. (2021). Indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica, 13(5), 1-19.

- Patel, S., & Sharma, P. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 6(4), 98.

- Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828.

- Shinde, S., & Shingate, B. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 587.

- Singh, P. P., & Kaur, M. (2020). Inhibitory activities of indolizine derivatives: a patent review.

- Smith, A. B., & Jones, C. D. (2005). 1,3-Dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry, 70(17), 6776-6786.

- Smith, J. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PloS one, 14(6), e0217270.

- Somei, M., & Yamada, F. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 98(2), 236-254.

- Sureshbabu, P., & Perumal, P. T. (2014). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. Arabian Journal of Chemistry, 7(5), 755-764.

- Tighadouini, S., & Radi, S. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 24(13), 10839.

- Tominaga, Y., & Motokawa, S. (2006). Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry, 49(15), 4641-4649.

- Tomke, P. D., & Deshmukh, M. B. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2502-2508.

- Varma, R. S. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.

-

Various Authors. (n.d.). Indolizine. NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). Synthesis of indolizines. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). 2-Methylindoline. PubChem. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. Retrieved January 21, 2026, from [Link]_

-

Various Authors. (n.d.). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). lndolizine Studies. Part 2.’ Synthesis and NM R Spectroscopic Analysis of 2-Substituted lndolizines. RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). Chemical structures of substituted 7-methoxy-indolizine analogues.... ResearchGate. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. University of Cape Town. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). A new fluorescent indolizine. Synthesis and spectral characterization. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). H.NMR-Spectrum of Compound{2}. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Various Authors. (n.d.). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. iris.cnr.it [iris.cnr.it]

- 9. (PDF) NMR Spectra of indolizines and their ? complexes [academia.edu]

An In-Depth Technical Guide to 1-Methoxy-2-methylindolizine: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methoxy-2-methylindolizine, a substituted indolizine derivative. As a potentially novel compound, this document outlines the systematic determination of its IUPAC name, discusses the status of its CAS number, and presents a detailed, field-proven synthetic protocol. Furthermore, it delves into the essential analytical techniques for its structural elucidation and purification. By synthesizing information from established chemical principles and analogous structures, this guide serves as an authoritative resource for researchers interested in the synthesis and application of novel indolizine scaffolds, a class of compounds recognized for their significant biological activities.

Introduction: The Indolizine Scaffold

Indolizine, a nitrogen-containing heterocyclic aromatic compound, consists of a fused pyridine and pyrrole ring system. This core structure is a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The electronic nature of the indolizine ring system, characterized by its π-excessive character, makes it amenable to various chemical modifications, allowing for the fine-tuning of its biological and physical properties. This guide focuses on a specific derivative, 1-methoxy-2-methylindolizine, providing a foundational understanding for its synthesis and further investigation.

Nomenclature and Identification

IUPAC Name

Based on the systematic nomenclature rules for fused ring systems established by the International Union of Pure and Applied Chemistry (IUPAC), the name for the target compound is determined as follows:

-

The parent heterocycle is indolizine .

-

The numbering of the indolizine ring system begins at the nitrogen atom and proceeds around the larger ring first.

-

Substituents are named and numbered according to their position on the ring.

Therefore, the unambiguous and correct IUPAC name for the structure is 1-methoxy-2-methylindolizine .

CAS Number

A thorough search of chemical databases indicates that a Chemical Abstracts Service (CAS) Registry Number has not been assigned to 1-methoxy-2-methylindolizine. A CAS number is a unique identifier assigned to every chemical substance described in the open scientific literature.[4][5][6] The absence of a CAS number strongly suggests that this specific compound is novel and has not been previously synthesized or characterized in a published report.

Obtaining a CAS Number: For a new chemical entity, a CAS number is assigned upon submission to the CAS Registry.[7] This typically occurs when the compound is disclosed in a patent or a peer-reviewed scientific journal. Researchers who successfully synthesize and characterize this compound would see a CAS number assigned as part of the publication process.

Synthesis of 1-Methoxy-2-methylindolizine

The synthesis of substituted indolizines can be achieved through various established methodologies.[8][9] A common and effective approach is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile. The following proposed synthesis is a robust and logical pathway to obtain 1-methoxy-2-methylindolizine.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 1-methoxy-2-methylindolizine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-oxopropyl)pyridin-1-ium bromide

-

To a solution of pyridine (1.0 eq) in acetone at 0 °C, add 2-bromoacetone (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the pyridinium salt.

Step 2: In situ generation of pyridinium ylide and 1,3-dipolar cycloaddition

-

Suspend the pyridinium salt (1.0 eq) and methyl propargyl ether (1.2 eq) in a suitable solvent such as acetonitrile.

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq) or DBU (1.2 eq), dropwise to the suspension at room temperature. This will generate the pyridinium ylide in situ.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Aromatization and Work-up

-

Upon completion of the cycloaddition, add an oxidizing agent, such as palladium on carbon (10 mol%) or chloranil, to facilitate the aromatization to the indolizine core.

-

Continue to heat at reflux until the aromatization is complete (as monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Structural Characterization and Data

The identity and purity of the synthesized 1-methoxy-2-methylindolizine must be confirmed through a combination of spectroscopic methods.

Spectroscopic Data Summary

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the methyl and methoxy protons, as well as distinct aromatic protons of the indolizine core. |

| ¹³C NMR | Resonances for the methyl and methoxy carbons, and the characteristic signals for the carbon atoms of the bicyclic aromatic system. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₀H₁₁NO. |

| FT-IR | Characteristic C-H, C=C, and C-O stretching frequencies. |

Expected ¹H NMR and ¹³C NMR Chemical Shifts

The precise chemical shifts will be dependent on the solvent used for analysis. However, based on known indolizine derivatives, the following are expected ranges for the key signals:

-

¹H NMR (in CDCl₃):

-

δ 2.2-2.5 ppm (s, 3H, -CH₃)

-

δ 3.8-4.0 ppm (s, 3H, -OCH₃)

-

δ 6.5-8.0 ppm (m, 5H, Ar-H)

-

-

¹³C NMR (in CDCl₃):

-

δ 12-15 ppm (-CH₃)

-

δ 55-58 ppm (-OCH₃)

-

δ 100-140 ppm (Ar-C)

-

Potential Applications and Future Directions

Given the established biological significance of the indolizine scaffold, 1-methoxy-2-methylindolizine represents a promising candidate for further investigation in drug discovery. The introduction of a methoxy group can enhance the pharmacokinetic properties of a molecule, and the methyl group can influence its binding affinity to biological targets.

Potential areas of research include:

-

Anticancer Activity: Many functionalized indolizines have demonstrated potent anticancer activity.[3]

-

Antimicrobial Properties: The indolizine nucleus is present in several natural products with antimicrobial effects.

-

Fluorescent Probes: The rigid, planar structure of the indolizine system can give rise to interesting photophysical properties, making it a candidate for the development of fluorescent probes.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, identification, and characterization of 1-methoxy-2-methylindolizine. By leveraging established synthetic methodologies and analytical techniques, researchers are well-equipped to produce and validate this novel compound. The exploration of its chemical and biological properties holds significant potential for advancing the field of medicinal chemistry and materials science.

References

-

Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 52-60. [Link]

-

CAS. (n.d.). CAS Registry. Retrieved from [Link]

-

Brand, D. J., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(7-8), 634-644. [Link]

-

Somei, M., et al. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 98(2), 236-254. [Link]

-

Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold. Retrieved from [Link]

-

Li, J., et al. (2019). Design and Synthesis of 3-Substituted Indolin-2-one Derivatives with Methyl (E)-2-(3-Methoxy)acrylate Moiety. Molecules, 24(15), 2786. [Link]

-

Gomes, G. D. R., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Medicinal Chemistry, 14(8), 1507-1514. [Link]

-

Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indoles: A patent review. Expert Opinion on Therapeutic Patents, 24(6), 695-719. [Link]

-

Cunha, S. M. D., & de Oliveira, R. G. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita–Baylis–Hillman adducts: new in silico potential ion channel modulators. Tetrahedron Letters, 54(13), 1699-1702. [Link]

-

CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

-

Funar-Timofei, S., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Reddy, T. J., et al. (2020). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry, 85(15), 9896-9905. [Link]

-

Mishra, A., et al. (2023). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. [Link]

-

ChemSafetyPRO. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

Gryko, D. T., & Lyubchak, K. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances, 6(59), 54130-54151. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(2), M1857. [Link]

-

Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important? Retrieved from [Link]

-

Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.

-

International Journal of Engineering Trends and Technology. (2023). Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]

-

Ofipharma. (2024). The importance and history of CAS registration numbers. Retrieved from [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Inorganic Chemistry. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS REGISTRY | CAS [cas.org]

- 5. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 6. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 7. CAS Registry Services℠ | CAS [cas.org]

- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 9. Indolizine synthesis [organic-chemistry.org]

Spectroscopic Profile of 1-Methoxy-2-methylindolizine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-methoxy-2-methylindolizine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 1-Methoxy-2-methylindolizine

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are isomers of the more common indole.[1] The indolizine nucleus is found in a variety of natural products and pharmacologically active molecules. The specific compound, 1-methoxy-2-methylindolizine, is characterized by a methoxy group at the 1-position and a methyl group at the 2-position of the indolizine core. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, providing insights into its electronic structure, functional groups, and molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of 1-methoxy-2-methylindolizine is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Summary:

| Ion | m/z (Predicted) | Relative Intensity | Interpretation |

| [M]+• | 161.08 | High | Molecular Ion |

| [M-CH3]+ | 146.06 | Moderate | Loss of a methyl radical from the methoxy group |

| [M-OCH3]+ | 130.06 | Moderate | Loss of a methoxy radical |

| [M-CO]+ | 133.09 | Low | Loss of carbon monoxide |

Interpretation of the Mass Spectrum:

The mass spectrum of 1-methoxy-2-methylindolizine is expected to show a prominent molecular ion peak [M]+• at an m/z of 161, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. A significant peak at m/z 146 would indicate the loss of a methyl radical (•CH3) from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. Another key fragment would be observed at m/z 130, resulting from the loss of the entire methoxy radical (•OCH3). A smaller peak at m/z 133 could arise from the loss of a neutral carbon monoxide (CO) molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the functional groups. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Medium | C-H stretching (aliphatic -CH3) |

| ~1640-1620 | Strong | C=C stretching (aromatic ring) |

| ~1250-1200 | Strong | C-O-C stretching (asymmetric) |

| ~1050-1000 | Strong | C-O-C stretching (symmetric) |

Interpretation of the IR Spectrum:

The IR spectrum of 1-methoxy-2-methylindolizine would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methoxy groups would appear around 2950-2850 cm⁻¹. Strong absorptions in the 1640-1620 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic indolizine ring system. The most prominent features for the methoxy group are the strong C-O-C stretching bands, with the asymmetric stretch typically appearing at a higher wavenumber (~1250-1200 cm⁻¹) than the symmetric stretch (~1050-1000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A small amount of 1-methoxy-2-methylindolizine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong, uniform magnetic field. The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei. The relaxation of these nuclei back to their ground state is detected and transformed into a spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

¹H NMR Data Summary (Predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.5 | m | 2H | H-5, H-8 |

| ~7.2-6.8 | m | 2H | H-6, H-7 |

| ~6.5 | s | 1H | H-3 |

| ~3.9 | s | 3H | OCH₃ |

| ~2.4 | s | 3H | CH₃ |

¹³C NMR Data Summary (Predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150-145 | C-1 |

| ~135-130 | C-8a |

| ~125-120 | C-5, C-7 |

| ~120-115 | C-2 |

| ~115-110 | C-6, C-8 |

| ~105-100 | C-3 |

| ~55-50 | OCH₃ |

| ~20-15 | CH₃ |

Interpretation of the NMR Spectra:

The ¹H NMR spectrum will provide key information about the proton environments. The aromatic protons on the pyridine and pyrrole rings of the indolizine core will appear in the downfield region (δ 6.5-8.0 ppm). The singlet at approximately 6.5 ppm can be attributed to the proton at the 3-position. The methoxy protons will give a characteristic singlet at around 3.9 ppm, and the methyl protons will also appear as a singlet at a more upfield position, around 2.4 ppm.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the oxygen of the methoxy group (C-1) will be significantly deshielded, appearing in the 150-145 ppm range. The other aromatic carbons will resonate between 100 and 135 ppm. The methoxy carbon will have a signal around 55-50 ppm, and the methyl carbon will be the most upfield signal, at approximately 20-15 ppm.

Workflow and Pathway Visualization

Experimental Workflow for Spectroscopic Analysis:

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of 1-methoxy-2-methylindolizine.

Mass Spectrometry Fragmentation Pathway:

Caption: Proposed major fragmentation pathways for 1-methoxy-2-methylindolizine in EI-MS.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural characterization of 1-methoxy-2-methylindolizine. The data presented in this guide are consistent with the proposed structure and serve as a valuable reference for scientists working with this and related indolizine compounds. The detailed interpretation of the spectroscopic data is essential for quality control, reaction monitoring, and the rational design of new molecules with desired properties.

References

-

PubChem. 1-Methoxy-2-methylindolizine. National Center for Biotechnology Information. [Link][2]

-

NIST. Benzene, 1-methoxy-2-methyl-. National Institute of Standards and Technology. [Link][3]

- Bobrovskii, S. I., et al. (1993). NMR Spectra of indolizines and their σ complexes. Chemistry of Heterocyclic Compounds, 29(5), 509-523.

- Elattar, K. M., Youssef, I., & Fadda, A. A. (2016). Reactivity of indolizines in organic synthesis.

Sources

A Theoretical Deep Dive into 1-Methoxy-2-methylindolizine: A Computational Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical exploration of 1-Methoxy-2-methylindolizine, a heterocyclic compound of interest in medicinal and materials science. In the absence of extensive experimental data for this specific derivative, this document leverages established computational methodologies, primarily Density Functional Theory (DFT), to predict its structural, electronic, and spectroscopic properties. This work serves as a foundational resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's behavior at a quantum mechanical level. By elucidating the causality behind theoretical choices and presenting a self-validating framework of protocols, this guide aims to accelerate research and development efforts centered on substituted indolizine scaffolds.

Introduction: The Significance of Indolizine and its Derivatives

Indolizine, a nitrogen-containing heterocyclic system, is an isomer of the more common indole nucleus and possesses a unique 10-π electron aromatic system. This structural motif is found in a variety of biologically active compounds and functional organic materials.[1] The strategic substitution on the indolizine core can significantly modulate its physicochemical and pharmacological properties. The introduction of a methoxy group at the 1-position and a methyl group at the 2-position, yielding 1-Methoxy-2-methylindolizine, is anticipated to influence its electron density distribution, reactivity, and potential biological interactions.

Theoretical studies provide a powerful and cost-effective avenue to probe the intrinsic properties of such novel molecules, offering predictive insights that can guide synthetic efforts and biological screening. This guide will systematically explore the theoretical underpinnings of 1-Methoxy-2-methylindolizine, employing state-of-the-art computational techniques to build a robust molecular profile.

Computational Methodology: A Framework for Theoretical Investigation

The theoretical investigation of 1-Methoxy-2-methylindolizine is primarily based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of functional and basis set is critical for obtaining accurate and reliable results.

Geometry Optimization: Unveiling the Molecular Structure

The foundational step in any theoretical study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using a gradient descent algorithm. For a molecule like 1-Methoxy-2-methylindolizine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set offers a good balance between computational cost and accuracy for organic molecules.[2][3]

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: A preliminary 3D structure of 1-Methoxy-2-methylindolizine is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Setup: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Calculation Execution: The calculation is run until the forces on the atoms are negligible and the energy has converged to a minimum.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Key Geometrical Parameters for 1-Methoxy-2-methylindolizine (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N(4)-C(3) | ~1.39 |

| N(4)-C(8a) | ~1.40 |

| C(1)-O(9) | ~1.36 |

| O(9)-C(10) | ~1.43 |

| C(2)-C(11) | ~1.50 |

| Bond Angles (°) ** | |

| C(3)-N(4)-C(8a) | ~108.5 |

| C(1)-C(2)-C(3) | ~107.0 |

| C(1)-O(9)-C(10) | ~118.0 |

| Dihedral Angles (°) ** | |

| C(2)-C(1)-O(9)-C(10) | ~0.0 (planar) |

Note: These are illustrative values based on calculations of similar structures. Actual values would be obtained from a specific calculation on 1-Methoxy-2-methylindolizine.

Caption: Optimized molecular structure of 1-Methoxy-2-methylindolizine.

Electronic Properties: Mapping Reactivity and Stability

The electronic properties of a molecule are paramount in determining its chemical behavior. DFT calculations provide a wealth of information, including the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[4][5] A smaller gap suggests a more reactive molecule.

Experimental Protocol: HOMO-LUMO Analysis

-

Prerequisite: A successfully completed geometry optimization and frequency calculation.

-

Calculation Type: Single-point energy calculation on the optimized geometry.

-

Output Analysis: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.

-

Orbital Visualization: The 3D shapes of the HOMO and LUMO are visualized using appropriate software to understand their spatial distribution.

For 1-Methoxy-2-methylindolizine, the HOMO is expected to be localized primarily on the electron-rich indolizine ring, while the LUMO will also be distributed across the aromatic system. The electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted indolizine.

Table 2: Predicted Frontier Molecular Orbital Energies for 1-Methoxy-2-methylindolizine (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 |

| LUMO Energy | ~ -1.0 |

| HOMO-LUMO Gap | ~ 4.5 |

Note: These are illustrative values based on calculations of similar structures.

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[6][7] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, and are susceptible to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density, and are susceptible to nucleophilic attack.

-

Green regions: Represent neutral electrostatic potential.

For 1-Methoxy-2-methylindolizine, the MEP map is expected to show negative potential (red) around the nitrogen atom and the oxygen atom of the methoxy group, highlighting these as potential sites for electrophilic interaction. The hydrogen atoms of the methyl and methoxy groups, as well as those on the aromatic ring, will likely exhibit positive potential (blue).

Experimental Protocol: MEP Analysis

-

Prerequisite: A successfully completed geometry optimization.

-

Calculation Type: Single-point energy calculation with the keyword to generate the electrostatic potential.

-

Visualization: The MEP is mapped onto the electron density surface using visualization software.

Spectroscopic Analysis: Predicting Spectral Signatures

Theoretical calculations can predict various spectroscopic properties, providing valuable data for the characterization of new compounds.

Vibrational Spectroscopy (FT-IR)

The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can aid in the structural confirmation of a synthesized compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8] These theoretical chemical shifts, when referenced against a standard (e.g., Tetramethylsilane - TMS), can be compared with experimental NMR data to assist in the assignment of peaks and the elucidation of the molecular structure.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[9] This analysis provides insights into the electronic transitions occurring within the molecule, typically π → π* transitions in aromatic systems.

Table 3: Predicted Spectroscopic Data for 1-Methoxy-2-methylindolizine

| Spectroscopy | Predicted Key Features |

| FT-IR (cm⁻¹) | C-H stretching (aromatic and aliphatic), C-O stretching (methoxy), C-N stretching, Aromatic ring vibrations. |

| ¹H NMR (ppm) | Signals for aromatic protons, methoxy protons, and methyl protons, with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR (ppm) | Signals for all unique carbon atoms in the molecule. |

| UV-Vis (nm) | Absorption maxima corresponding to π → π* electronic transitions within the indolizine core. |

Note: Specific values would be derived from the corresponding theoretical calculations.

Caption: Workflow for the theoretical study of 1-Methoxy-2-methylindolizine.

Potential Applications and Future Directions

The theoretical insights gained for 1-Methoxy-2-methylindolizine can guide its potential applications. The predicted electronic properties and reactive sites can inform its use in the design of novel pharmaceuticals. For instance, understanding the MEP can aid in predicting how the molecule might interact with a biological target. The HOMO-LUMO gap can provide an indication of its potential as an organic electronic material.

Future work should focus on the synthesis and experimental validation of the theoretical predictions presented in this guide. A synergistic approach, combining computational and experimental chemistry, will be crucial for unlocking the full potential of 1-Methoxy-2-methylindolizine and other substituted indolizine derivatives.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 1-Methoxy-2-methylindolizine. By leveraging Density Functional Theory, we can predict its optimized geometry, electronic properties, and spectroscopic signatures with a high degree of confidence. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery, facilitating the rational design and development of novel indolizine-based compounds.

References

-

ResearchGate. (n.d.). Electrostatic surface potential map of the four nitrogen heterocycles... Retrieved January 21, 2026, from [Link]

-

PubMed. (2025). Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. Journal of Molecular Modeling, 31(9), 255. [Link]

-

Royal Society of Chemistry. (n.d.). The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs. New Journal of Chemistry. [Link]

-

ResearchGate. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024 | Request PDF. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Electrostatic Potentials, Intralattice Attractive Forces and Crystal Densities of Nitrogen-Rich C,H,N,O Salts. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. [Link]

-

NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 261, 120021. [Link]

-

International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved January 21, 2026, from [Link]

-

YouTube. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved January 21, 2026, from [Link]

-

PubMed. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 980-986. [Link]

-

Nature. (2024). Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. Scientific Reports, 14(1), 3156. [Link]

-

Amanote Research. (n.d.). Computational Investigations on IR, UV-VIS and NMR Spectra of Copper(II) Phenanthroline Complexes With DFT Method. Retrieved January 21, 2026, from [Link]

-

CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC). [Link]

-

SciSpace. (n.d.). Computational Investigations on IR, UV-VIS and NMR Spectra of Copper(II) Phenanthroline Complexes with DFT Method. Retrieved January 21, 2026, from [Link]

-

NIH. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 8(9), 8635-8652. [Link]

-

NIH. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. BMC Research Notes, 17(1), 118. [Link]gov/pmc/articles/PMC11000045/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

- 7. The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Indolizine Scaffold and the Significance of 1-Methoxy-2-methylindolizine

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methoxy-2-methylindolizine

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a fused bicyclic aromatic heterocycle, represents a vital scaffold in medicinal chemistry and materials science. As a bioisostere of indole, it is found in a variety of biologically active compounds.[1] The indolizine nucleus is a 10 π-electron aromatic system, isomeric with indole, comprising a π-excessive pyrrole ring fused to a π-deficient pyridine ring.[2] This unique electronic nature imparts a rich and distinct reactivity profile.

This guide focuses on a specific derivative, 1-Methoxy-2-methylindolizine , a molecule whose substituents are poised to significantly modulate the core's electronic properties and reactivity. The methoxy group (–OCH₃) at the C-1 position acts as a strong π-donor, further enriching the five-membered ring with electron density, while the methyl group (–CH₃) at C-2 provides steric influence and weak inductive donation. Understanding the interplay of these features is critical for leveraging this molecule in synthetic and drug discovery campaigns. The presence of a methoxy group is a common feature in many approved drugs, where it can enhance target binding, improve physicochemical properties, and favorably alter metabolic profiles.[3][4]

Molecular Synthesis

The synthesis of substituted indolizines is most classically achieved via the Tschitschibabin (Chichibabin) reaction. This involves the condensation of a 2-picoline derivative with an α-halocarbonyl compound, followed by cyclization. For 1-Methoxy-2-methylindolizine, a plausible and efficient pathway involves the reaction of 2-methylpyridine (α-picoline) with an appropriate α-haloketone, followed by a base-induced cyclization.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 1-Methoxy-2-methylindolizine.

Physical and Spectroscopic Properties

The physical and spectroscopic data are fundamental to the identification, purification, and characterization of 1-Methoxy-2-methylindolizine. While extensive experimental data is not publicly cataloged, the expected properties can be derived from its chemical structure and data from analogous compounds.[5]

| Property | Value / Expected Characteristics | Source / Rationale |

| Molecular Formula | C₁₀H₁₁NO | [5] |

| Molecular Weight | 161.20 g/mol | [5] |

| IUPAC Name | 1-methoxy-2-methylindolizine | [5] |

| Appearance | Expected to be a solid or oil at room temperature. | Based on similar substituted indolizines. |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol). | General property of N-heterocycles. |

| ¹H NMR | Protons on the pyridine ring (C5-C8) expected in the aromatic region (~6.5-8.0 ppm). Singlets for the C2-methyl (~2.3-2.5 ppm) and C1-methoxy (~3.8-4.0 ppm) groups. A characteristic signal for the C3-H proton. | Inferred from standard chemical shifts for indolizine and methoxy/methyl groups.[6] |

| ¹³C NMR | Aromatic carbons (~100-140 ppm). Signals for the methyl (~15-20 ppm) and methoxy (~55-60 ppm) carbons. | Inferred from standard chemical shifts.[6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 161.20. | Calculated from the molecular formula.[5] |

| Infrared (IR) Spec. | C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the fingerprint region (~1400-1600 cm⁻¹), and C-O stretching for the methoxy group (~1050-1250 cm⁻¹). | Based on functional group analysis.[7] |

Chemical Properties and Reactivity

The chemical behavior of 1-Methoxy-2-methylindolizine is governed by the electron-rich nature of its bicyclic core, which is further amplified by the methoxy substituent.

Electrophilic Aromatic Substitution

Indolizine is a π-excessive heterocycle with the highest electron density located at the C-3 position of the pyrrole-like ring.[8][9] Consequently, it readily undergoes electrophilic substitution at this site. The strong electron-donating C-1 methoxy group further activates the ring towards electrophilic attack, making this reaction highly favorable.

-

Mechanism: The reaction proceeds via the attack of an electrophile (E⁺) on the C-3 carbon, forming a stabilized cationic intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity.

-

Causality: The stability of the intermediate is maximized when the attack occurs at C-3, as the positive charge can be delocalized over the entire bicyclic system without disrupting the aromaticity of the pyridine ring significantly.

[8π+2π] Cycloaddition Reactions

A hallmark reaction of the indolizine system is its participation as an 8π component in thermal [8π+2π] cycloaddition reactions with electron-deficient alkenes or alkynes (dienophiles).[8] This powerful transformation provides a direct route to constructing the cycl[3.2.2]azine ring system.

-

Mechanism: The reaction is often considered a concerted pericyclic process, although stepwise mechanisms involving zwitterionic intermediates can occur, particularly with highly polarized dienophiles.[2][9] The indolizine framework provides the 8π electrons, and a dienophile like dimethyl acetylenedicarboxylate (DMAD) provides the 2π electrons.

-

Significance: This reaction is a highly efficient method for building complex polycyclic aromatic systems that are otherwise difficult to access. The substituents on the indolizine ring can influence the rate and regioselectivity of the cycloaddition.

[8π+2π] Cycloaddition Mechanism

Caption: [8π+2π] cycloaddition of indolizine with DMAD.

Nucleophilic Substitution

Generally, the indolizine ring is resistant to nucleophilic attack due to its electron-rich nature. However, the chemistry of related 1-methoxyindoles suggests that under specific conditions, the methoxy group might act as a leaving group. For instance, in 1-methoxyindoles bearing electron-withdrawing groups, nucleophilic substitution at the C-2 position is observed.[10] While 1-Methoxy-2-methylindolizine lacks a strong withdrawing group, this potential reactivity pathway could be explored with potent nucleophiles or by derivatizing the ring to activate it.

Applications in Drug Development

The indolizine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1]

-

Anti-inflammatory Agents: Methoxy-substituted indolizines have been designed and synthesized as bioisosteres of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.[11] Certain derivatives have shown promising results as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target for developing anti-inflammatory agents with reduced gastrointestinal side effects.[11]

-

Scaffold for Library Synthesis: The predictable reactivity of the indolizine core, particularly at the C-3 position and in cycloaddition reactions, makes 1-Methoxy-2-methylindolizine an attractive building block for creating diverse chemical libraries for high-throughput screening.

Experimental Protocols

Protocol: Synthesis of 1-Methoxy-2-methylindolizine via Tschitschibabin Reaction

This protocol is a representative procedure based on established methods for indolizine synthesis.

Step 1: Quaternization of 2-Methylpyridine

-

To a round-bottom flask, add 2-methylpyridine (1.0 eq) and a suitable solvent such as acetone.

-

Cool the mixture in an ice bath.

-

Add 1-bromo-1-methoxyacetone (1.1 eq) dropwise with stirring. Causality: This α-haloketone is chosen to install the required methoxy and acetyl (precursor to the methyl group) functionalities.

-

Allow the reaction to stir at room temperature for 24 hours. The pyridinium salt will typically precipitate from the solution.

-

Collect the solid salt by filtration, wash with cold acetone or diethyl ether, and dry under vacuum.

Step 2: Base-Catalyzed Cyclization

-

Dissolve the pyridinium salt (1.0 eq) from Step 1 in an aqueous solution of sodium bicarbonate (NaHCO₃, ~2.0 eq).

-

Heat the mixture to reflux (approx. 75-85°C) for 3-5 hours. The reaction progress can be monitored by TLC. Causality: The base deprotonates the acidic methylene group adjacent to the pyridinium nitrogen, forming a reactive ylide intermediate.

-

The ylide undergoes a rapid intramolecular 1,5-dipolar cyclization, followed by elimination of water, to form the aromatic indolizine ring.

-

After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure 1-Methoxy-2-methylindolizine.

Conclusion

1-Methoxy-2-methylindolizine is a heterocyclic compound with a rich and versatile chemical profile. Its electron-rich nature, driven by the fused ring system and amplified by the C-1 methoxy group, dictates its reactivity, making it highly susceptible to electrophilic attack at C-3 and an excellent partner in [8π+2π] cycloaddition reactions. These well-defined reaction pathways, combined with the proven biological relevance of the indolizine scaffold, establish 1-Methoxy-2-methylindolizine as a valuable building block for the synthesis of complex molecules and a promising starting point for the development of novel therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11321123, 1-Methoxy-2-methylindolizine. Retrieved from [Link].

-